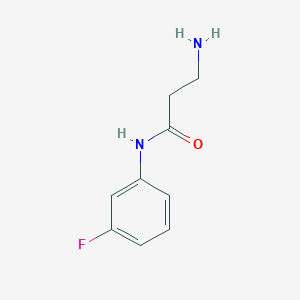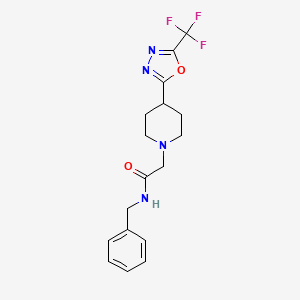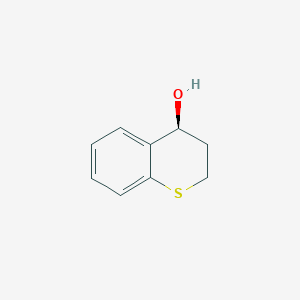![molecular formula C12H12N2O2 B2623309 [2,2'-Bipyridine]-3,3'-diyldimethanol CAS No. 71353-94-1](/img/structure/B2623309.png)
[2,2'-Bipyridine]-3,3'-diyldimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2’-Bipyridine]-3,3’-diyldimethanol: is an organic compound that belongs to the bipyridine family. This compound is characterized by two pyridine rings connected at the 2 and 2’ positions, with hydroxymethyl groups attached at the 3 and 3’ positions. It is a versatile ligand in coordination chemistry and has applications in various fields, including catalysis, material science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridine]-3,3’-diyldimethanol typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which uses pyridyl zinc halides and halogen-substituted pyridines under palladium catalysis . Another method is the Suzuki coupling , which involves the reaction of boronic acids with halogenated pyridines in the presence of a palladium catalyst . These reactions are generally carried out under mild conditions and provide high yields.
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of homogeneous and heterogeneous catalysts allows for the production of large quantities of the compound with high purity .
化学反应分析
Types of Reactions: [2,2’-Bipyridine]-3,3’-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyridines and substituted pyridines.
科学研究应用
Chemistry: In chemistry, [2,2’-Bipyridine]-3,3’-diyldimethanol is used as a ligand in coordination complexes. These complexes are studied for their catalytic properties and are used in various organic transformations .
Biology: The compound is used in biological research to study metal-protein interactions and enzyme mechanisms. It serves as a model ligand for understanding the coordination behavior of metal ions in biological systems .
Medicine: In medicine, bipyridine derivatives are explored for their potential therapeutic applications. They are investigated for their ability to act as enzyme inhibitors and for their role in drug delivery systems .
Industry: Industrially, [2,2’-Bipyridine]-3,3’-diyldimethanol is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of polymers and as a stabilizer in various chemical processes .
作用机制
The mechanism of action of [2,2’-Bipyridine]-3,3’-diyldimethanol involves its ability to form coordination complexes with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, binding to metal centers and forming stable chelate complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations by stabilizing reaction intermediates and lowering activation energies .
相似化合物的比较
2,2’-Bipyridine: Lacks the hydroxymethyl groups and is a simpler ligand.
4,4’-Bipyridine: Has the pyridine rings connected at the 4 and 4’ positions, leading to different coordination properties.
Phenanthroline: A related compound with a fused ring structure, offering different electronic properties.
Uniqueness: [2,2’-Bipyridine]-3,3’-diyldimethanol is unique due to the presence of hydroxymethyl groups, which provide additional sites for functionalization and enhance its solubility in various solvents. This makes it a versatile ligand for the synthesis of complex coordination compounds and materials with tailored properties .
属性
IUPAC Name |
[2-[3-(hydroxymethyl)pyridin-2-yl]pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-3-1-5-13-11(9)12-10(8-16)4-2-6-14-12/h1-6,15-16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAAYKFMPQDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
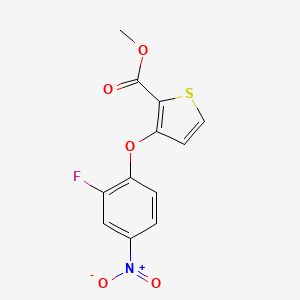
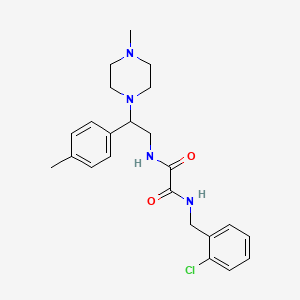
![N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2623231.png)
![3-(Furan-2-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2623232.png)

![3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2623234.png)
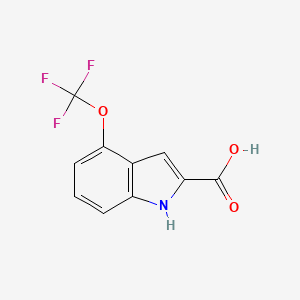
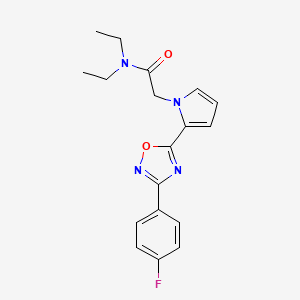
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)
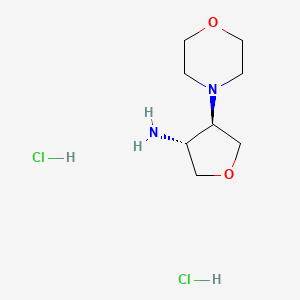
![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
